N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Description
N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, also known as DMTCP, is a small molecule that has been widely used in scientific research as a cryoprotectant and stabilizer for proteins and other biomolecules. Its unique chemical structure and properties make it an ideal candidate for a variety of applications in the life sciences.
Scientific Research Applications
Analgesic Properties
Compounds with similar structures, particularly those involving dimethylamino groups and cyclohexanone derivatives, have been studied for their narcotic antagonist and potent analgesic properties without antagonist activity. This research demonstrates the nonclassical structure-activity relationships where the dimethylamino group enhances the potency of these compounds as analgesics (Lednicer, von Voigtlander, & Emmert, 1981).
Neurokinin-1 Receptor Antagonism
Studies on compounds featuring dimethylaminomethyl triazolyl units, indicating their high affinity as orally active h-NK(1) receptor antagonists, shed light on their effectiveness in preclinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Structural Diversity Through Alkylation and Ring Closure
Research involving the alkylation and ring closure reactions of dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate structurally diverse libraries indicates the potential for creating a wide array of compounds with varied biological activities. This process facilitates the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds (Roman, 2013).
Nonlinear Optical Properties
The synthesis and investigation of compounds with dimethylamino phenyl groups for their nonlinear optical properties highlight the potential for applications in optical device technologies, such as optical limiters. This research explores the transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating their suitability for optical applications (Rahulan et al., 2014).
Antidepressant Potential
Compounds structurally related or incorporating dimethylamino groups have been synthesized and evaluated as potential antidepressant agents. This includes the exploration of derivatives with potent reserpine-prevention activity in mice, indicating their potential in the treatment of depression (Clark et al., 1979).
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)14-5-3-13(4-6-14)19-17(23)16(22)18-9-7-15(21)12-8-10-24-11-12/h3-6,8,10-11,15,21H,7,9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFNVCOADBAOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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